Product packaging for ioversol(Cat. No.:CAS No. 133352-44-0)

ioversol

Cat. No.: B1176889
CAS No.: 133352-44-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ioversol is a non-ionic, water-soluble, and highly hydrophilic radiographic contrast medium with the chemical formula C18H24I3N3O9 and an average molecular weight of 807.115 g/mol . Its primary research value lies in its application as an iodine-based contrast agent for diagnostic imaging, where the compound's three iodine atoms (atomic number 53) effectively attenuate X-rays . Upon intravascular administration, this compound opacifies vessels and enhances radiographic contrast by creating a significant density differential between tissues in the path of its flow and surrounding areas . This makes it a critical tool in studies involving computed tomography (CT) imaging, angiographic procedures, and urography . Its non-ionic nature confers a lower osmolality compared to ionic contrast agents, which is a key factor in its improved safety profile and reduced incidence of adverse reactions in research settings . A recent 2025 prospective study highlights its relevance in cerebrovascular research, comparing its profile to other agents . Pharmacokinetically, this compound is characterized by low protein binding, a lack of significant metabolism or deiodination, and is excreted almost exclusively by the kidneys via glomerular filtration in its unchanged form, with over 95% eliminated within 24 hours . Its volume of distribution is approximately 0.26 L/kg, consistent with distribution in the extracellular space, and it has an elimination half-life of about 1.5 hours in models with normal renal function . This product is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

133352-44-0

Molecular Formula

C9H8BrFO2

Synonyms

1,3-Benzenedicarboxamide, N,N/'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo-, [R-(R*,R*)]-

Origin of Product

United States

Comparison with Similar Compounds

Ethiodized Poppyseed Oil (EPO) vs. Ioversol

In hysterosalpingography (HSG), EPO, an oil-based CM, demonstrated superior image quality to this compound in uterine and tubal imaging (total image quality score: P < 0.001) . However, this compound’s water solubility ensures rapid clearance, eliminating iodine residue observed in 22.5% of EPO patients (P < 0.001) .

Iopamidol vs. This compound

This compound 320 (702 mOsm/kg·H₂O) outperformed iopamidol 250 (524 mOsm/kg·H₂O) in hepatic angiography, attributed to its lower viscosity (5.8 mPa·s vs. 3.0 mPa·s) and higher iodine concentration, which enhances vascular opacification . Conversely, in vitro studies found iopamidol superior in reducing coagulation time and erythrocyte deformation, though clinical relevance remains unclear .

Iohexol vs. This compound

In intravenous urography, this compound provided significantly better ureter opacification (P = 0.029) and diagnostic certainty (P = 0.025) compared to iohexol, despite comparable safety profiles .

Physicochemical Properties

Parameter This compound Iopamidol Iohexol Iodixanol
Osmolality (mOsm/kg·H₂O) 702 524 647 290
Viscosity (mPa·s, 37°C) 5.8 3.0 6.3 11.6
Iodine Content (% w/v) 47 41 46 49
Molecular Structure Non-ionic monomer Non-ionic monomer Non-ionic monomer Non-ionic dimer
Key Reference

This compound’s intermediate osmolality and viscosity balance tissue penetration and vascular retention, making it versatile for angiography and CT. Iso-osmolar agents like iodixanol (290 mOsm/kg·H₂O) are preferred for intrathecal use but exhibit higher viscosity, limiting flow rates .

Hypersensitivity and Nephrotoxicity

This compound has a lower incidence of hypersensitivity reactions (HSRs: 0.13–0.66%) compared to iodixanol (0.27–0.99%) and iomeprol . Severe HSRs (e.g., anaphylaxis) occur in 0.019% of cases . Post-contrast acute kidney injury (PC-AKI) rates with this compound (7.5–21.9%) are comparable to iohexol and iopamidol in high-risk populations (e.g., chronic kidney disease) .

Hematologic Effects

This compound and iodixanol similarly inhibit platelet adhesion and P-selectin expression, reducing thrombotic risks during vascular procedures. However, this compound’s inhibition of adrenaline-induced platelet activation is more pronounced (P < 0.05) .

Q & A

Basic Research Questions

Q. What methodologies are recommended for evaluating ioversol’s renal safety in dose-response studies?

  • Methodological Answer : Use stratified patient cohorts grouped by contrast dose (e.g., ≤150 mL, 151–200 mL, >200 mL) and measure early biomarkers like serum creatinine (sCr), cystatin C, or neutrophil gelatinase-associated lipocalin (NGAL) pre- and post-administration. Include hydration protocols to mitigate confounding factors . For statistical analysis, apply multivariate regression to correlate dose with renal injury markers while adjusting for comorbidities (e.g., diabetes).

Q. How can HPLC be optimized for quality control of this compound in pharmaceutical research?

  • Methodological Answer : Utilize a C8 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (4:95) at 1.0 mL/min flow rate. Set detection to 254 nm and maintain column temperature at 35°C. Validate the method for linearity (80–120 μg/mL), precision (RSD <2%), and stability (24-hour window). This setup effectively separates this compound from impurities and degradation products .

Q. What are the best practices for designing clinical trials comparing this compound with other nonionic contrast media (ICM)?

  • Methodological Answer : Adopt double-blind, randomized designs with balanced patient allocation. Primary endpoints should include diagnostic efficacy (e.g., enhancement quality rated as “good/excellent”) and adverse event rates (e.g., moderate-to-severe heat sensation). Use meta-analysis frameworks (e.g., PRISMA guidelines) to pool data from multiple trials, ensuring heterogeneity testing (I² statistic) and subgroup analysis for high-risk populations .

Advanced Research Questions

Q. How can CEST MRI be applied to study this compound’s role in tumor microenvironment pH mapping?

  • Methodological Answer : Prepare phantoms with this compound at pH 6.0–7.8 to establish a ratiometric calibration curve. In vivo, use MMTV-Erbb2 transgenic mice or McA-RH7777 hepatoma models. Acquire CEST images at 4.3 ppm (amide proton transfer) and 5.6 ppm (this compound-specific). Normalize signals to reference regions (e.g., muscle) to generate relative pH maps. Validate with histopathology .

Q. What techniques enable real-time pharmacokinetic monitoring of this compound in hemodialysis patients?

  • Methodological Answer : Couple online desalination tubes with triple-quadrupole mass spectrometry (TQ-MS) to analyze spent hemodialysate. Use positive ion mode with m/z 807.11 (this compound) and 821.09 (iohexol as internal standard). Calibrate for linearity (0.1–100 ng/mL) and track signal intensity changes over 24 hours. This method bypasses matrix interference and achieves a 178x sensitivity gain .

Q. How to resolve contradictory data on this compound’s endothelin release effects in preclinical models?

  • Methodological Answer : Replicate in vitro studies using human umbilical vein endothelial cells (HUVECs) exposed to this compound (10–100 mg I/mL). Measure endothelin-1 (ET-1) via ELISA and compare with iothalamate. In vivo, use anesthetized rats to assess renal blood flow (Doppler) and plasma ET-1. Control for osmolality and iodine concentration. Contradictions may arise from species-specific responses or dosing regimens .

Contradiction Analysis Framework

  • Example : Conflicting reports on this compound’s renal vasoconstriction vs. iothalamate.
    • Approach : Conduct head-to-head studies in ischemia-reperfusion rat models. Measure glomerular filtration rate (GFR) and tubular injury markers (KIM-1). Use RNA-seq to profile endothelin receptor expression. Discrepancies may stem from differential iodine delivery rates or baseline endothelial dysfunction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.